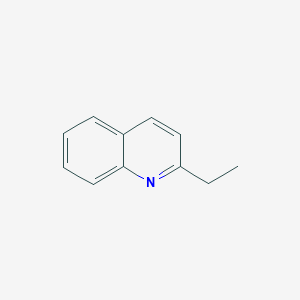

2-エチルキノリン

概要

説明

2-Ethylquinoline is an organic compound with the formula C11H11N . It is one of the derivatives of the heterocyclic compound quinoline .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

The molecular structure of 2-Ethylquinoline consists of a benzene ring fused with a heterocyclic pyridine . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .

Chemical Reactions Analysis

The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs . Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .

科学的研究の応用

医薬品研究における薬物合成

2-エチルキノリンは、多くの治療薬のコアテンプレートであるキノリンとの構造的類似性から、さまざまな薬物の合成における重要な骨格として機能します。 特に、クロロキンやメフロキンなどの抗マラリア薬の開発において重要です .

2. 有機化学: ヘテロ環式化合物の合成 合成有機化学において、2-エチルキノリンは、多くの化学反応やプロセスにおいて一般的である複雑なヘテロ環式化合物を構築するために使用されます .

工業化学における材料合成

この化合物は、キノリン部分によって提供される特定の構造的特徴を必要とする材料の合成に使用される可能性のある工業化学において用途が見られます .

4. 医薬品化学: 抗腫瘍および抗菌特性 2-エチルキノリンなどの誘導体を含むキノリン構造を持つ化合物は、抗腫瘍および抗菌特性について調べられており、医薬品化学研究において貴重なものとなっています .

グリーンケミストリーにおける持続可能な化学プロセス

2-エチルキノリンの汎用性は、より持続可能で環境に優しい化学プロセスを開発するための取り組みの一部であるグリーンケミストリーイニシアチブにも及んでいます .

作用機序

Target of Action

2-Ethylquinoline, also known as Quinoline, 2-ethyl-, is a derivative of quinoline, a class of heterocyclic compounds that have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities . Quinoline derivatives have been extensively applied as antimicrobial, anticancer, antimalarial, and anti-inflammatory agents . .

Mode of Action

These interactions can lead to changes in the target’s function, which can result in therapeutic effects .

Biochemical Pathways

Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .

Pharmacokinetics

The synthesis of quinoline derivatives, including 2-ethylquinoline, has been studied .

Result of Action

Quinoline derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Action Environment

The synthesis of quinoline derivatives, including 2-ethylquinoline, can be influenced by various factors, including the choice of solvent and reaction conditions .

生化学分析

Biochemical Properties

Quinoline, the parent compound of 2-Ethylquinoline, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the quinoline derivative.

Cellular Effects

Quinoline derivatives have been shown to exhibit a broad range of biological activities, including anticancer, antioxidant, anti-inflammatory, anti-malarial, and anti-tuberculosis activities . These effects are likely mediated through various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at lower doses and toxic or adverse effects observed at higher doses .

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of a compound can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .

特性

IUPAC Name |

2-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIZVKSCLVSDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167106 | |

| Record name | Quinoline, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613-34-9 | |

| Record name | Quinoline, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINE, 2-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4G87AFMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

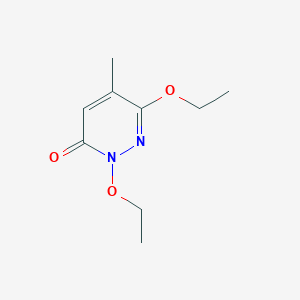

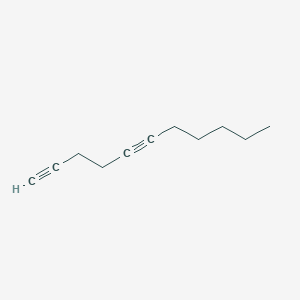

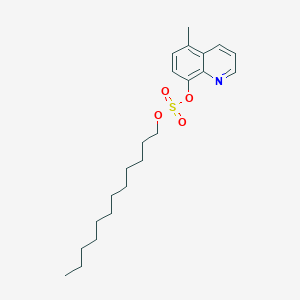

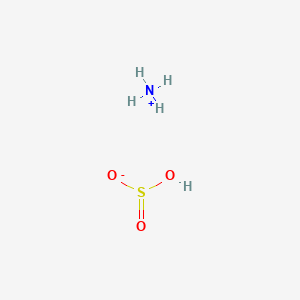

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

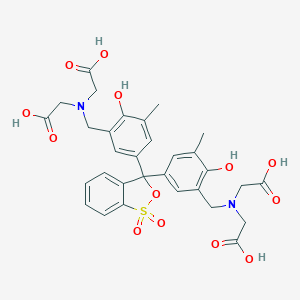

Feasible Synthetic Routes

Q1: What makes 2-ethylquinoline interesting for organic synthesis?

A: 2-Ethylquinoline and its derivatives have proven valuable in constructing complex heterocyclic molecules. A recent study [] highlighted a novel, efficient method to synthesize isoxazolines using 2-ethylquinoline as a starting material. This one-pot reaction with olefins, catalyzed by copper salts and using potassium persulfate as an oxidant, forms four new bonds (C=O, C=N, C–C, C–O) in a single step. This method avoids the need for harsh conditions and expensive catalysts, making it a more accessible and practical approach.

Q2: What is the mechanism behind this novel isoxazoline synthesis?

A: Research suggests that the reaction proceeds through a radical pathway []. Interestingly, both water and nitrate anions contribute the oxygen atom for the carbonyl group, while potassium nitrate provides the nitrogen atom for the isoxazoline ring. This understanding of the mechanism allows for potential modifications to the reaction conditions and exploration of its applicability with a wider range of substrates.

Q3: Besides isoxazoline synthesis, are there other applications of 2-ethylquinoline in organic reactions?

A: While the isoxazoline synthesis is a recent example, 2-ethylquinoline’s fragmentation patterns have been studied for decades. Mass spectrometry studies revealed that 2-ethylquinoline fragments similarly to 2-ethylquinoline and 1-ethylisoquinoline, leading to a cyclic fragment ion []. This understanding of its fragmentation behavior can be valuable in analytical chemistry and structural elucidation of complex molecules.

Q4: What are the limitations of using 2-ethylquinoline in the described reactions?

A: While promising, the isoxazoline synthesis using 2-ethylquinoline has limitations. The reaction seems to work best with terminal olefins, as disubstituted alkenes and styrenes did not yield the desired products []. Further research is needed to understand these limitations and potentially expand the substrate scope of this reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)